molecular formula C11H13NO3 B140362 Ethyl 4-oxo-4-(4-pyridyl)butyrate CAS No. 25370-46-1

Ethyl 4-oxo-4-(4-pyridyl)butyrate

Cat. No. B140362
CAS RN: 25370-46-1
M. Wt: 207.23 g/mol
InChI Key: JFPRUEOYDZHTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-(4-pyridyl)butyrate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in organic synthesis. The compound is characterized by the presence of a pyridyl group attached to a butyrate ester moiety with a ketone functional group at the fourth position.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of oxazolone derivatives with various phosphoranylidene butyrates to form pyranone compounds, as seen in the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate . Another approach includes the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with dimethylpyridine derivatives, leading to the formation of pyridine derivatives with potential regioselectivity . Additionally, the synthesis of ethyl 3-aryl-4-oxo-tetrahydrofuro[3,4-c]pyran carboxylates through metal-catalyzed domino reactions showcases the versatility of reactions involving butyrate esters .

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-oxo-4-(4-pyridyl)butyrate has been determined using various spectroscopic methods and X-ray crystallography. For instance, the structure of ethyl 3-aryl-4-oxo-tetrahydrofuro[3,4-c]pyran carboxylates was elucidated, revealing insights into the arrangement of atoms and the stereochemistry of the compound . Similarly, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-6-oxo-dihydropyran carboxylate was determined, providing detailed information about the intermolecular interactions and the stability of the structure .

Chemical Reactions Analysis

Ethyl 4-oxo-4-(4-pyridyl)butyrate and its analogs can undergo various chemical reactions, including cyclocondensation, Diels-Alder reactions, and trifluoroacetylation. For example, ethyl 4-oxo-pyran dicarboxylate derivatives can be obtained through reactions with diethyl oxalate . The oxo Diels-Alder reaction has been employed to synthesize hexahydropyrano[3,4-c]pyrrole carboxylic acid ethyl esters . Moreover, the trifluoroacetylation of ethyl 2,4-dioxopentanoate leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-oxo-4-(4-pyridyl)butyrate derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and reactivity. The presence of functional groups such as esters, ketones, and aromatic rings can affect the compound's polarity, acidity, and potential for forming hydrogen bonds or participating in stacking interactions . The reactivity of these compounds can be explored through their ability to undergo various organic reactions, as discussed in the chemical reactions analysis.

Relevant Case Studies

Several of the compounds synthesized from ethyl 4-oxo-4-(4-pyridyl)butyrate analogs have been evaluated for their biological activities. For instance, ethyl 3-aryl-4-oxo-tetrahydrofuro[3,4-c]pyran carboxylates exhibited potent anti-tumor activity against HeLa cells, with compound 3l showing the most significant potency . These findings highlight the potential therapeutic applications of these compounds and the importance of understanding their chemical properties and reactivity.

Scientific Research Applications

  • Chemical Synthesis and Derivatives : Ethyl 4,4,4-trifluoro-3-oxo-butyrate, a related compound, has been used in regioselective synthesis to produce pyridine derivatives with potential pharmaceutical applications (Yang et al., 2013).

  • Structural Studies and Tautomerism : Research on isomeric enaminones has revealed the formation of complex structures involving ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate, demonstrating the compound's role in studying molecular tautomerism (Brbot-Šaranović et al., 2001).

  • Pharmaceutical Research : Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, a structurally similar compound, has been synthesized and studied for its enzymatic activity, indicating potential pharmaceutical applications (Abd & Gawaad, 2008).

  • Molecular Sieves and Ultrasound in Synthesis : The combined use of ultrasound and molecular sieves has been explored for the synthesis of ethyl butyrate, showing that innovative methods can improve yield and efficiency in esterification reactions, relevant to compounds like Ethyl 4-oxo-4-(4-pyridyl)butyrate (Paludo et al., 2015).

  • Novel Synthesis Methods : Research has also focused on novel synthesis methods for related compounds, which can offer insights into more efficient production processes for Ethyl 4-oxo-4-(4-pyridyl)butyrate and its derivatives (Riyadh et al., 2008).

properties

IUPAC Name

ethyl 4-oxo-4-pyridin-4-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)4-3-10(13)9-5-7-12-8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPRUEOYDZHTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449256
Record name Ethyl 4-oxo-4-(4-pyridyl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(4-pyridyl)butyrate

CAS RN

25370-46-1
Record name Ethyl 4-oxo-4-(4-pyridyl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of 4-pyridinecarboxylic acid (5.00 g) in tetrahydrofuran (80 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution of lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) at −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (2:3, v/v)-eluted fraction. This oil was dissolved in tetrahydrofuran (100 ml), and sodium hydride (60% in oil, 1.16 g) was added at 0° C., and then the resultant reaction mixture was stirred for 10 minutes. Ethyl bromoacetate (2.88 ml) was added to the mixture, and the resultant mixture was stirred at room temperature for 24 hours, 0.1N hydrochloric acid (300 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:1, v/v)-eluted fraction. This oil was dissolved in toluene (120 ml), and stirred with trifluoroacetic acid (5.64 ml) at 90° C. for 6 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(4-pyridyl)butyrate (2.61 g, yield 31%) from an ethyl acetate-hexane (2:1, v/v)-eluted fraction as a pale brown oil.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
5.64 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six
Quantity
7.25 g
Type
reactant
Reaction Step Seven
Quantity
5 g
Type
reactant
Reaction Step Seven
Quantity
80 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
17.5 mL
Type
reactant
Reaction Step Nine
Quantity
65 mL
Type
reactant
Reaction Step Nine
Quantity
250 mL
Type
reactant
Reaction Step Ten
Quantity
1.16 g
Type
reactant
Reaction Step Eleven
Quantity
2.88 mL
Type
reactant
Reaction Step Twelve
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Synthesis routes and methods II

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of 4-pyridinecarboxylic acid (5.00 g) in tetrahydrofuran (80 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution of lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) at −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane(2:3, v/v)-eluted fraction. This oil was dissolved in tetrahydrofuran (100 ml), and sodium hydride (60% in oil, 1.16 g) was added at 0° C., and then the reaction mixture was stirred for 10 minutes. Ethyl bromoacetate (2.88 ml) was added to the mixture, and the resultant was stirred at room temperature for 24 hours, 0.1N hydrochloric acid (300 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:1, v/v)-eluted fraction. This oil was dissolved in toluene (120 ml), and stirred with trifluoroaceic acid (5.64 ml) at 90° C. for 6 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(4-pyridyl)butyrate (2.61 g, yield 31%) from an ethyl acetate-hexane (2:1, v/v)-eluted fraction as a pale-brown oil.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
5.64 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Quantity
7.25 g
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
17.5 mL
Type
reactant
Reaction Step Eight
Quantity
65 mL
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Nine
Quantity
1.16 g
Type
reactant
Reaction Step Ten
Quantity
2.88 mL
Type
reactant
Reaction Step Eleven
Quantity
300 mL
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-4-(4-pyridyl)butyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-4-(4-pyridyl)butyrate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-oxo-4-(4-pyridyl)butyrate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-oxo-4-(4-pyridyl)butyrate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-oxo-4-(4-pyridyl)butyrate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-oxo-4-(4-pyridyl)butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.